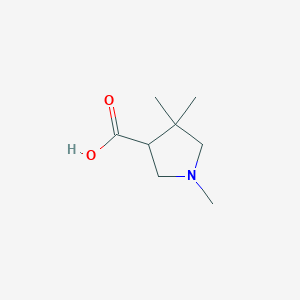
1,4,4-Trimethylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Trimethylpyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1,4,4-Trimethylpyrrolidine-3-carboxylic acid can be achieved through several routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched derivatives. Industrial production methods often involve the use of organocatalytic enantioselective reactions to ensure high yield and purity.
Chemical Reactions Analysis
1,4,4-Trimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,4,4-Trimethylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In industrial applications, it is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1,4,4-Trimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry . This compound can bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents.
Comparison with Similar Compounds
1,4,4-Trimethylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidinone Derivatives: These compounds also contain a five-membered ring with a nitrogen atom and exhibit diverse biological activities.
Polyhydroxylated Pyrrolidines: These are potent inhibitors of enzymes like α-glycosidase and have significant medicinal applications.
Pyrrolopyrazine Derivatives: These compounds have shown various biological activities, including antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1,4,4-trimethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-9(3)4-6(8)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
MQCNLMUBGJNDLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















